

# Reactivity Profile of (2-Bromoethyl)cyclohexane as an Alkylating Agent: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

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Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** (2-Bromoethyl)cyclohexane is a versatile alkyl halide intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary value lies in its function as a building block for introducing the 2-cyclohexylethyl moiety into more complex molecular structures. The terminal bromide serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution (SN2) and elimination (E2) reactions, as well as a precursor in metal-catalyzed cross-coupling reactions and for the formation of Grignard reagents.<sup>[1][2]</sup> The cyclohexane ring imparts significant lipophilicity and conformational constraints, which are critical parameters in structure-activity relationship (SAR) studies. This guide provides an in-depth review of the reactivity profile of (2-bromoethyl)cyclohexane, including its physicochemical properties, core reaction mechanisms, synthetic applications, and relevant experimental protocols.

## Physicochemical and Spectroscopic Data

Understanding the fundamental properties of (2-bromoethyl)cyclohexane is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

### Table 1: Physicochemical Properties of (2-Bromoethyl)cyclohexane

Property	Value	Source
CAS Number	1647-26-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> Br	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	191.11 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	212 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.215 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.4900 @ 20°C	<a href="#">[1]</a> <a href="#">[6]</a>
Flash Point	81.6 °C	<a href="#">[1]</a>
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	<a href="#">[1]</a>
LogP	3.35 - 4.1	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	<chem>C1CCC(CC1)CCBr</chem>	<a href="#">[1]</a> <a href="#">[3]</a>

**Table 2: Spectroscopic Data Summary for (2-Bromoethyl)cyclohexane**

Technique	Key Features	Source
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Data available, consistent with the structure of 2-cyclohexylethyl bromide.	[7]
IR Spectroscopy	Characteristic C-Br and C-H stretching and bending frequencies are observable.	[3][4]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Br and fragmentation of the cyclohexane ring are present.	[5]

## Core Reactivity and Mechanisms

As a primary alkyl halide, the reactivity of **(2-bromoethyl)cyclohexane** is dominated by  $\text{S}_{\text{N}}2$  and  $\text{E}2$  pathways. The choice of reagents and reaction conditions dictates the major product.

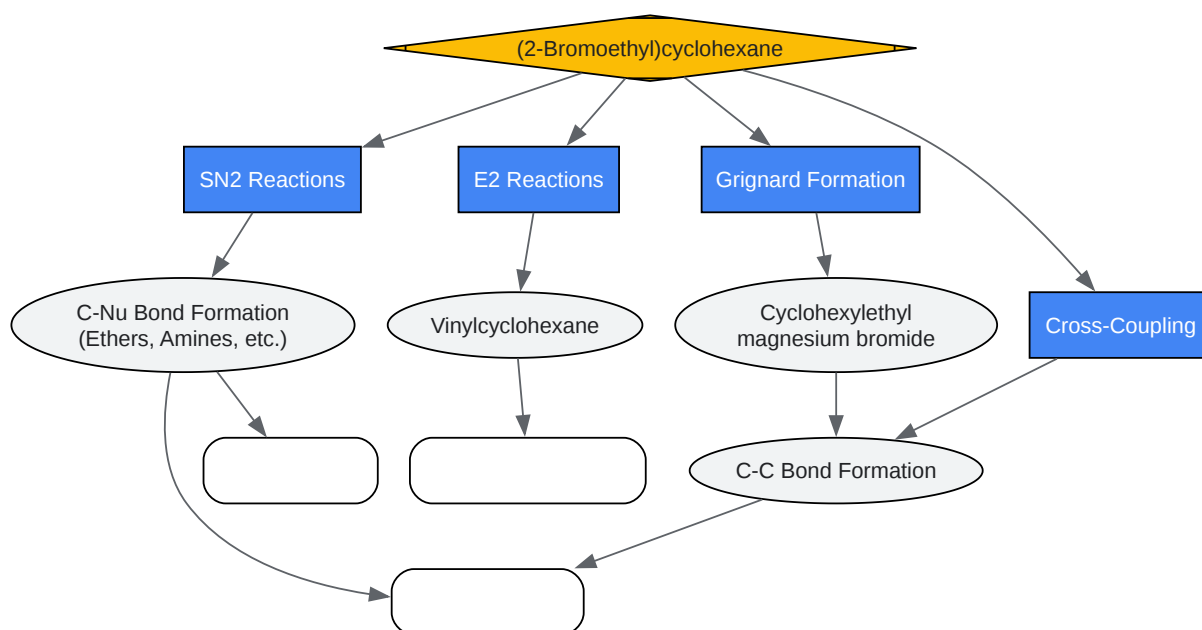
## Nucleophilic Substitution ( $\text{S}_{\text{N}}2$ ) Reactions

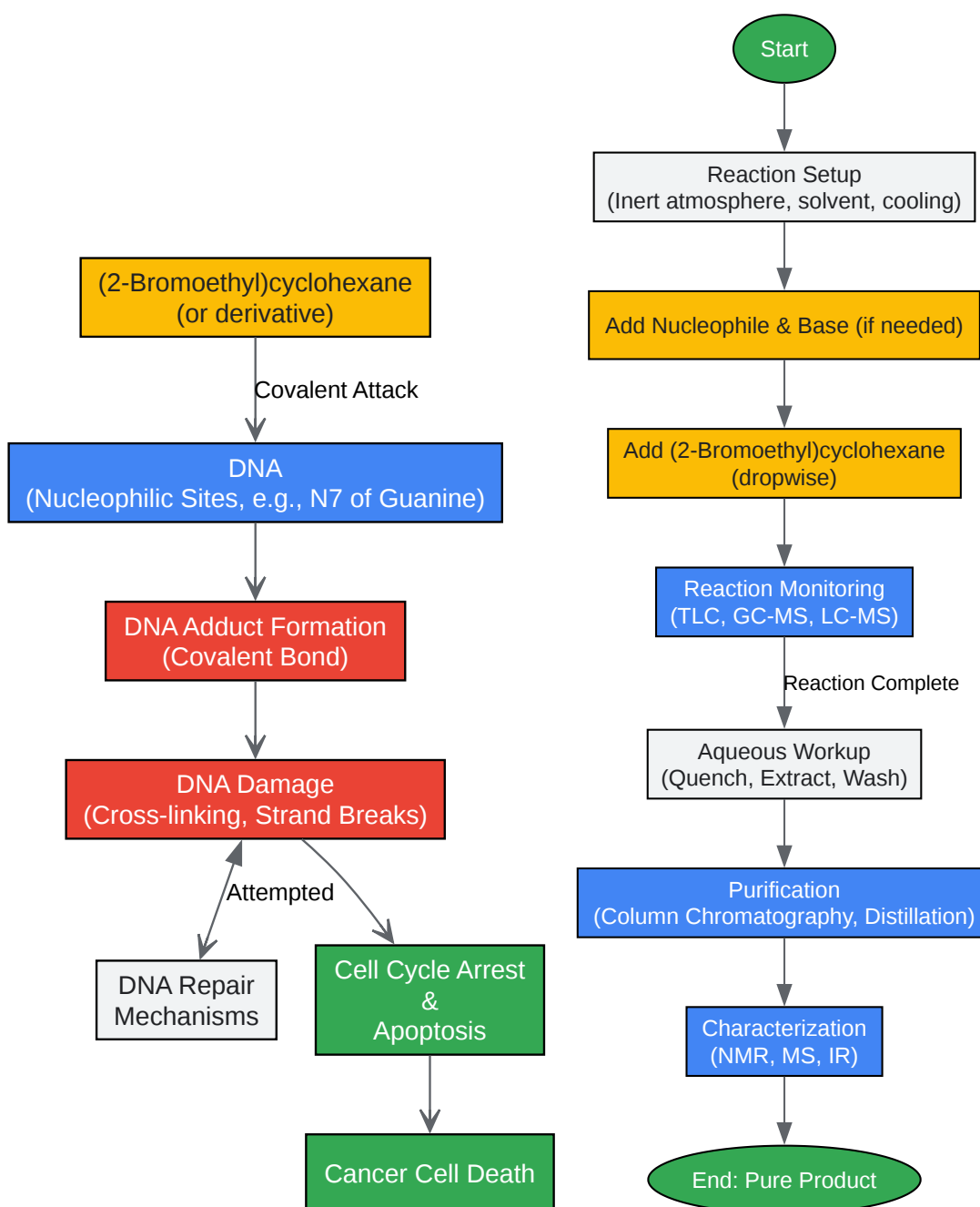
**(2-Bromoethyl)cyclohexane** is an excellent substrate for  $\text{S}_{\text{N}}2$  reactions due to the primary nature of the carbon bearing the bromine, which minimizes steric hindrance. The bromine atom is a good leaving group, facilitating attack by a wide range of nucleophiles.[2] This reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is displaced, resulting in an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles used in  $\text{S}_{\text{N}}2$  reactions with **(2-bromoethyl)cyclohexane** include:

- Amines: To form N-substituted amines.[8][9]
- Alcohols/Alkoxides: To form ethers.[9]
- Thiols/Thiolates: To form thioethers.[8]

- Cyanide: For chain extension, forming a nitrile.[\[2\]](#)
- Azides: For subsequent reduction to primary amines.[\[10\]](#)





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